molecular formula C15H10O4 B2862629 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid CAS No. 75161-15-8

5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid

Cat. No. B2862629
CAS RN: 75161-15-8
M. Wt: 254.241
InChI Key: CRRSIUBBUSEXIN-UHFFFAOYSA-N
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Description

“5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid” is a compound with the molecular weight of 254.24 .


Synthesis Analysis

The synthesis of benzofuran derivatives like “5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid” has been reported in several studies . For instance, one study describes the formylation of 5-hydroxybenzofuran derivatives . Another study discusses the insilico screening and synthesis of 5-hydroxy-2-phenyl-1-benzofuran-3 (2H)-one derivatives as potential anti-cancer agents .


Molecular Structure Analysis

The InChI code for “5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid” is 1S/C15H10O4/c16-10-6-7-12-11 (8-10)13 (15 (17)18)14 (19-12)9-4-2-1-3-5-9/h1-8,16H, (H,17,18) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid” is a solid substance . It has a molecular weight of 254.24 .

Scientific Research Applications

Anticancer Research

Benzofuran derivatives, including 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid, have shown promising results in anticancer studies. They exhibit significant cell growth inhibitory effects on various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The introduction of substituents at specific positions on the benzofuran ring structure has been closely related to their anticancer activity.

Antibacterial Applications

The compound’s structure, particularly the substituents at the phenyl group and the hydroxyl group, is closely associated with its antibacterial properties. Benzofuran compounds have been found to be effective against a range of bacterial strains, making them valuable in the development of new antimicrobial agents .

Agricultural Use

In agriculture, benzofuran derivatives are explored for their potential as natural pesticides due to their antibacterial activities. The presence of halogens, nitro, and hydroxyl groups in the structure can enhance these properties, providing an eco-friendly alternative to traditional chemical pesticides .

Environmental Applications

Benzofuran derivatives are being studied for environmental applications, particularly in the degradation of environmental pollutants. Their strong biological activities could be harnessed to break down harmful substances and detoxify contaminated sites .

Biotechnological Significance

In biotechnology, the synthesis of complex benzofuran derivatives, like 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid, is of great interest. These compounds can be used in various biotechnological applications, including the development of bio-based materials and as intermediates in the synthesis of more complex biological compounds .

Material Science

The unique physicochemical properties of benzofuran derivatives make them suitable for material science applications. They can be used in the synthesis of novel materials with potential uses in electronics, photonics, and as components in advanced composite materials .

Future Directions

Benzofuran compounds, including “5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid”, have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on further exploring the therapeutic potential of these compounds and developing more efficient synthesis methods .

properties

IUPAC Name

5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-6-7-12-11(8-10)13(15(17)18)14(19-12)9-4-2-1-3-5-9/h1-8,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRSIUBBUSEXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid

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